BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-Bromo-2,6-
dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorobenzonitrile

Cat. No.: B1282827

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzonitrile is a halogenated aromatic nitrile. Halogenated
benzonitriles are a class of organic compounds that serve as versatile building blocks in
organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The
presence of multiple halogen substituents and a nitrile group on the benzene ring provides a
variety of reactive sites for further chemical modifications. This guide provides a
comprehensive overview of the available technical information for 4-Bromo-2,6-
dichlorobenzonitrile, including its chemical identity, properties, and potential synthetic
applications.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which precisely describes its
chemical structure. It is also known by several synonyms and registered under a unique CAS
number for unambiguous identification in chemical databases and literature.
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Identifier Value

IUPAC Name 4-Bromo-2,6-dichlorobenzonitrile
CAS Number 99835-27-5[1]

Molecular Formula C7H2BrCIz2N[2]

Molecular Weight 250.91 g/mol [2]

Synonyms Benzonitrile, 4-bromo-2,6-dichloro-[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-Bromo-2,6-
dichlorobenzonitrile are not extensively reported in publicly available literature. However,
based on its structure, it is expected to be a solid at room temperature with low solubility in
water and good solubility in common organic solvents. The purity of the commercially available
compound is typically around 98%.[1]

Property Value

Purity 98%[1]

Appearance Expected to be a white to off-white solid.
Solubility Expected to be soluble in organic solvents.

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Bromo-2,6-
dichlorobenzonitrile is not readily available in the scientific literature. However, a plausible
and commonly employed method for the synthesis of analogous aromatic nitriles is the
Sandmeyer reaction. This reaction involves the diazotization of an aniline precursor followed by
treatment with a cyanide salt, typically copper(l) cyanide.

A potential synthetic route to 4-Bromo-2,6-dichlorobenzonitrile could start from 4-amino-2,6-
dichlorobenzonitrile. The amino group would be converted to a diazonium salt using nitrous
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acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a
bromide using a copper(l) bromide catalyst.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known
chemical transformations for similar compounds. It has not been experimentally validated for
this specific compound and should be adapted and optimized under appropriate laboratory
safety protocols.

Hypothetical Experimental Protocol: Sandmeyer
Reaction

» Diazotization: Dissolve 4-amino-2,6-dichlorobenzonitrile in a suitable acidic aqueous solution
(e.g., HBr/H20) and cool the mixture to 0-5 °C in an ice bath.

» Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred
solution, maintaining the temperature below 5 °C.

o Continue stirring for a short period after the addition is complete to ensure full formation of
the diazonium salt.

e Cyanation: In a separate flask, prepare a solution or suspension of copper(l) bromide (CuBr)
in a suitable solvent.

e Slowly add the cold diazonium salt solution to the copper(l) bromide mixture. Effervescence
(evolution of N2 gas) should be observed.

e The reaction mixture may be gently warmed to ensure the reaction goes to completion.

o Work-up: After the reaction is complete, the mixture is typically cooled and extracted with an
organic solvent (e.g., dichloromethane or ethyl acetate).

» The organic layers are combined, washed with water and brine, and dried over an anhydrous
drying agent (e.g., Na2SOa or MgSOa).

e The solvent is removed under reduced pressure, and the crude product is purified by a
suitable method, such as recrystallization or column chromatography, to yield pure 4-Bromo-
2,6-dichlorobenzonitrile.
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Reactivity and Potential Applications

The chemical reactivity of 4-Bromo-2,6-dichlorobenzonitrile is dictated by its functional
groups: the nitrile group and the halogen substituents on the benzene ring.

¢ Nitrile Group: The cyano (-C=N) group can undergo a variety of transformations. It can be
hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These
transformations open up pathways to a wide range of other functional groups and molecular
scaffolds.

e Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are subject to
nucleophilic aromatic substitution, although the ring is electron-deficient due to the presence
of the electron-withdrawing nitrile group and halogens. More commonly, the bromine atom
can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and
Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The
differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective
functionalization.

Given its structure, 4-Bromo-2,6-dichlorobenzonitrile is a "useful research chemical”[3] and a
potential intermediate in the synthesis of more complex molecules for applications in:

o Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients
(APIs). The benzonitrile moiety is present in a number of marketed drugs.

o Agrochemicals: As a precursor for the development of new herbicides, fungicides, and
insecticides.

o Materials Science: For the synthesis of novel organic materials with specific electronic or
photophysical properties.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature that links 4-Bromo-2,6-
dichlorobenzonitrile to any particular signaling pathways or details its biological activity. In
general, promiscuous reactivity of such halogenated organic compounds can lead to
interactions with biological macromolecules, but specific data for this compound is lacking. Any
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investigation into its biological effects would require dedicated screening and toxicological

studies.
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Caption: Plausible synthesis of 4-Bromo-2,6-dichlorobenzonitrile via a Sandmeyer reaction.

General Reactivity Scheme
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Caption: General reactivity of 4-Bromo-2,6-dichlorobenzonitrile at its functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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